Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-
Description
Its molecular formula is C₁₀H₁₀ClNS, with a molecular weight of 211.71 g/mol and a density of 1.258 g/cm³ .
Characterization typically involves ¹H-NMR (aromatic protons at 7.30–8.78 ppm, SCH₂ groups at 4.10–4.47 ppm) and ¹³C-NMR (C=O signals at ~166 ppm) .
Properties
IUPAC Name |
2-(chloromethyl)-6-propan-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-7(2)8-3-4-9-10(5-8)14-11(6-12)13-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSMALHVPCPDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Aniline Cyclization
A widely adopted method involves reacting 5-isopropyl-2-aminobenzenethiol with thiocyanation agents. For example, potassium thiocyanate and bromine in glacial acetic acid facilitate cyclization under controlled temperatures (0–25°C). The reaction proceeds via electrophilic aromatic substitution, with bromine acting as an oxidizing agent to form the thiazole ring.
Reaction Conditions
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Reactants : 5-Isopropyl-2-aminobenzenethiol, KSCN, Br₂
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Solvent : Glacial acetic acid
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Temperature : 0°C (initial), rising to 25°C
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Yield : ~66% (analogous to unsubstituted benzothiazole synthesis)
This route positions the isopropyl group at position 6 due to the regioselectivity of the cyclization process. The amino and thiol groups on the aniline precursor dictate the orientation of substituents in the final benzothiazole structure.
Introduction of the Chloromethyl Group at Position 2
The chloromethyl group is introduced either during cyclization or via post-synthesis modification. Microwave-assisted reactions and nucleophilic substitutions are prominent strategies.
Microwave-Assisted Synthesis
Adapting a method from Luo et al., 5-isopropyl-2-aminobenzenethiol reacts with chloroacetyl chloride in acetic acid under microwave irradiation. The reaction forms the chloromethyl group concurrently with the benzothiazole ring, offering high efficiency.
Procedure
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Dissolve 5-isopropyl-2-aminobenzenethiol (1 equiv) in acetic acid.
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Add chloroacetyl chloride (1.5 equiv) dropwise.
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Irradiate at 500 W for 10 minutes.
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Quench with ice-water, basify with NaOH, and extract with chloroform.
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Purify via column chromatography (petroleum ether/acetone).
Key Data
Post-Cyclization Chloromethylation
For pre-formed 6-isopropylbenzothiazole, chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions. However, this method is less common due to the electron-deficient nature of the benzothiazole ring, which hinders electrophilic substitution.
Alternative Pathways and Comparative Analysis
Phase-Transfer Catalysis
A patent by the Environmental Protection Agency describes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactions between chloromethylating agents and benzothiazole derivatives. While developed for 2-thiocyanomethylthiobenzothiazole, this approach could be adapted for chloromethyl group introduction by substituting thiocyanate with chloride sources.
Advantages :
Challenges :
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Requires stringent temperature control (70–100°C).
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Risk of byproduct formation from competing nucleophilic attacks.
Halogen Exchange Reactions
2-Hydroxymethyl-6-isopropylbenzothiazole can undergo chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is indirect but avoids microwave equipment.
Typical Conditions
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Reactant : 2-Hydroxymethyl-6-isopropylbenzothiazole
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Chlorinating Agent : SOCl₂ (2 equiv)
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Solvent : Dichloromethane
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Temperature : Reflux (40°C)
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Yield : ~70% (estimated from analogous reactions).
Analytical and Optimization Insights
Spectral Characterization
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¹H NMR : The isopropyl group exhibits a septet at δ 2.9–3.1 ppm (CH) and doublets at δ 1.2–1.4 ppm (CH₃). The chloromethyl group appears as a singlet at δ 4.5–4.7 ppm.
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IR Spectroscopy : C-Cl stretch at 650–750 cm⁻¹; C=S absorption at 1220–1250 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
- Substituted benzothiazole derivatives
- Sulfoxides and sulfones
- Dihydrobenzothiazole derivatives
Scientific Research Applications
Medicinal Applications
Benzothiazole derivatives are recognized for their potent biological activities. The compound has been studied for its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, a study demonstrated that certain derivatives exhibited significant tumor reduction in murine models, suggesting their potential therapeutic application in oncology . The following table summarizes some benzothiazole derivatives currently under investigation for anticancer properties:
Antimicrobial Activity
Benzothiazole derivatives have also shown promise as antimicrobial agents. A notable study found that certain derivatives demonstrated superior antibacterial activity against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa, outperforming traditional antibiotics like ciprofloxacin .
Agricultural Applications
Benzothiazole compounds are utilized in agriculture primarily for their antifungal properties. They have been effective against various phytopathogenic fungi, contributing to crop protection strategies. The following table outlines the antifungal activities of selected benzothiazole derivatives:
| Compound Name | Fungal Target | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound 6h | Fusarium graminearum | 23.39 | |
| Compound 6l | Botrytis cinerea | 50.42 |
Industrial Applications
In addition to their biological applications, benzothiazole derivatives have significant industrial uses:
- Corrosion Inhibitors : Benzothiazoles are employed as corrosion inhibitors in various environments, including atmospheric and underwater applications.
- Dyes and Pigments : They serve as intermediates in the synthesis of dyes and pigments used in textiles and coatings.
- Polymer Additives : These compounds are integrated into polymers to enhance their properties, such as thermal stability and UV resistance .
Case Study 1: Anticancer Research
A recent study evaluated a series of novel benzothiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity, with some compounds showing IC50 values in the nanomolar range against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of benzothiazole derivatives against multidrug-resistant strains. The study revealed that specific substitutions on the benzothiazole ring improved antibacterial efficacy, making these compounds viable candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of the target compound with structurally related benzothiazoles:
Key Observations :
Reactivity and Functionalization
- Chloromethyl Group Reactivity : The -CH₂Cl group in the target compound facilitates alkylation reactions, similar to derivatives like 2-(chloromethyl)-6-methylbenzothiazole . This reactivity is critical in synthesizing antimicrobial agents, as seen in benzothiazole derivatives with -(CH₂)nCONH(CH₂)₂- linkers .
- Substituent Influence : The isopropyl group’s bulk may hinder reactions at position 6 compared to smaller substituents (e.g., methyl), altering regioselectivity in further functionalization.
Industrial and Research Use :
- Analogous compounds serve as intermediates in pharmaceuticals and agrochemicals. For example, 2-(chloromethyl)-6-methylbenzothiazole is a precursor in synthesizing bioactive molecules .
Biological Activity
Benzothiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- is notable for its potential applications in cancer therapy and antimicrobial activity. This article reviews the biological activities of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.
The mechanism of action for Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- primarily involves its interaction with various biomolecules, particularly proteins involved in apoptosis regulation.
- Inhibition of BCL-2 Proteins : The compound has been shown to inhibit BCL-2, a protein that prevents apoptosis in cancer cells. This inhibition leads to the release of cytochrome c from mitochondria, activating caspases and inducing programmed cell death.
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, disrupting their function and leading to various biological effects .
2. Anticancer Activity
Benzothiazole derivatives exhibit significant anticancer properties across various cancer cell lines:
- Cell Lines Tested : Studies have demonstrated that this compound effectively induces apoptosis in human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and SW620 (colon cancer) with IC50 values ranging from nanomolar to low micromolar concentrations .
- Dose-Dependent Effects : The apoptotic effects are dose-dependent; lower doses effectively induce cell death without significant toxicity, while higher doses can lead to adverse effects like liver and kidney damage.
3. Antimicrobial Activity
In addition to its anticancer properties, Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- shows promising antimicrobial activity:
- Antibacterial Effects : It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, at a concentration of 100 mg/L, the compound exhibited a 52.4% inhibition rate against Xanthomonas oryzae (Xoo) .
- Antifungal Properties : The compound also shows antifungal activity against fungi such as Botrytis cinerea, with significant inhibition rates observed at concentrations as low as 90 mg/L .
The biochemical properties of Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- reveal its potential for therapeutic use:
- Stability and Degradation : Laboratory studies indicate that the compound maintains stability under controlled conditions but may degrade under environmental stressors such as light and heat.
- Metabolic Pathways : It interacts with cytochrome P450 enzymes during metabolism, leading to the formation of reactive intermediates that contribute to its cytotoxic effects.
5. Research Findings and Case Studies
Several studies have explored the biological activities of Benzothiazole derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(chloromethyl)-6-isopropylbenzothiazole, and how can its structure be confirmed experimentally?
- Methodology :
- Synthesis : Condensation reactions using substituted benzaldehydes and aminothiophenol derivatives under anhydrous conditions with triethylamine as a base (e.g., in N,N-dimethylacetamide) . Nucleophilic substitution of pre-synthesized benzothiazoles with chloromethylating agents (e.g., chloromethyl chloride) may also be employed.
- Characterization : High-resolution mass spectrometry (HRMS) with ESI+ ionization (e.g., Δ <2 ppm mass accuracy) , complemented by H/C NMR to confirm substituent positions. Chlorine and sulfur content can be validated via elemental analysis.
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?
- Methodology :
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane). Recrystallization from ethanol/THF mixtures is recommended for purification .
- Stability : Monitor degradation under light, heat, or humidity using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking.
Q. How can researchers optimize reaction yields for introducing the chloromethyl group at position 2?
- Methodology :
- Use palladium catalysts (e.g., Pd(PPh)Cl) for coupling reactions or SnCl/HCl for nitro-to-amine reductions in related benzothiazole systems . Adjust stoichiometry (1.4 equiv of acid chloride) and anhydrous conditions to minimize side reactions .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported synthesis yields for halogenated benzothiazoles?
- Methodology :
- Compare solvent polarity effects (e.g., THF vs. DMA) on nucleophilicity of chloromethyl groups. Kinetic studies via in situ IR or F NMR (if fluorinated analogs are used) can reveal intermediate formation rates .
- Computational modeling (DFT) assesses steric hindrance from the isopropyl group at position 6, which may slow chloromethylation .
Q. How can computational chemistry predict the electronic and steric effects of the 2-(chloromethyl)-6-isopropyl substituents on DNA-binding or antitumor activity?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO/LUMO orbitals, identifying sites for DNA intercalation or alkylation .
- Molecular docking (AutoDock Vina) with DNA topoisomerase II or β-tubulin targets, using benzothiazole derivatives as reference ligands .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by the chloromethyl group’s conformational flexibility?
- Methodology :
- Variable-temperature NMR (VT-NMR) to study rotational barriers of the chloromethyl group.
- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments .
Q. How does the chloromethyl group’s reactivity compare to other halogenated analogs (e.g., bromo or fluoro) in nucleophilic substitution reactions?
- Methodology :
- Competitive kinetic assays using NaI/acetone (Finkelstein conditions) to compare leaving-group abilities.
- Hammett plots correlate substituent effects (σ) with reaction rates in SNAr mechanisms .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity for this compound, while structurally similar benzothiazoles show potent activity?
- Methodology :
- Evaluate lipophilicity (logP) via shake-flask experiments; the isopropyl group may reduce membrane permeability compared to methyl or phenyl analogs .
- Use SAR models to quantify contributions of chloromethyl and isopropyl groups to bioactivity .
Methodological Recommendations
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) for intermediates; recrystallization for final products .
- Toxicity Screening : Prioritize Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., JC-1 staining in HepG2 cells) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
